

# Furagin-13C3 CAS number and molecular weight

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## Compound of Interest

Compound Name: *Furagin-13C3*

Cat. No.: *B15352384*

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## In-Depth Technical Guide: Furagin-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Furagin-13C3**, an isotopically labeled version of the antibacterial agent Furagin. This document details its chemical properties, proposed synthesis, and mechanism of action, tailored for a scientific audience.

## Core Data Presentation

The following table summarizes the key quantitative data for **Furagin-13C3** and its unlabeled counterpart, Furagin.

Property	Furagin-13C3	Furagin
CAS Number	Not Available[1][2][3]	1672-88-4[4][5]
Molecular Formula	C <sub>7</sub> <sup>13</sup> C <sub>3</sub> H <sub>8</sub> N <sub>4</sub> O <sub>5</sub> [1]	C <sub>10</sub> H <sub>8</sub> N <sub>4</sub> O <sub>5</sub> [4][5]
Molecular Weight	267.17 g/mol [1][6]	264.19 g/mol [4][5]
Synonyms	Furazidine-13C3[6]	Furazidin, Akritoin, F 35[5]

## Experimental Protocols

While a specific, detailed synthesis protocol for **Furagin-13C3** is not publicly available, a plausible experimental workflow can be derived from general methods for synthesizing

isotopically labeled nitrofurans derivatives.[2][3][7] The following proposed protocol outlines a potential synthetic route.

### Proposed Synthesis of **Furagin-13C3**

This protocol is a conceptual workflow and should be adapted and optimized based on laboratory conditions and available starting materials.

Objective: To synthesize **Furagin-13C3** by incorporating three  $^{13}\text{C}$  atoms into the imidazolidine-2,4-dione ring of the Furagin molecule.

#### Materials:

- $^{13}\text{C}$ -labeled glycine (specific labeling pattern to be determined based on desired final product)
- Potassium cyanate
- Hydrochloric acid
- 5-Nitro-2-furaldehyde diacetate
- Hydrazine hydrate
- Appropriate solvents (e.g., ethanol, water)
- Standard laboratory glassware and equipment for organic synthesis

#### Methodology:

- Synthesis of  $^{13}\text{C}$ -labeled 1-aminoimidazolidine-2,4-dione:
  - Step 1: Synthesis of  $^{13}\text{C}$ -labeled hydantoic acid. React  $^{13}\text{C}$ -labeled glycine with potassium cyanate in an aqueous solution.
  - Step 2: Cyclization to  $^{13}\text{C}$ -labeled hydantoin. Acidify the hydantoic acid solution with hydrochloric acid and heat to induce cyclization to the corresponding  $^{13}\text{C}$ -labeled hydantoin.

- Step 3: N-Amination. React the  $^{13}\text{C}$ -labeled hydantoin with hydrazine hydrate to introduce the amino group at the N-1 position, yielding  $^{13}\text{C}$ -labeled 1-aminoimidazolidine-2,4-dione. The specific positions of the  $^{13}\text{C}$  labels will depend on the starting labeled glycine.
- Condensation Reaction to form **Furagin- $^{13}\text{C}3$** :
  - React the synthesized  $^{13}\text{C}$ -labeled 1-aminoimidazolidine-2,4-dione with 5-nitro-2-furaldehyde diacetate in a suitable solvent such as ethanol.
  - The reaction is typically carried out under reflux conditions to promote the condensation reaction, forming the Schiff base linkage.
  - The product, **Furagin- $^{13}\text{C}3$** , can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Characterization:

The final product should be thoroughly characterized to confirm its identity and purity using techniques such as:

- Mass Spectrometry (MS): To confirm the molecular weight of 267.17 g/mol and the incorporation of three  $^{13}\text{C}$  atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate the structure and confirm the positions of the  $^{13}\text{C}$  labels.

## Mechanism of Action

Furagin, and by extension **Furagin- $^{13}\text{C}3$** , is a nitrofurantoin antibiotic with a broad spectrum of activity.<sup>[4]</sup> Its mechanism of action is multifaceted, which contributes to a low incidence of bacterial resistance.<sup>[8][9]</sup> The antibacterial effect is initiated by the reduction of the nitro group on the furan ring by bacterial flavoproteins (nitroreductases).<sup>[8][10]</sup> This reduction generates highly reactive electrophilic intermediates.<sup>[10][11]</sup>

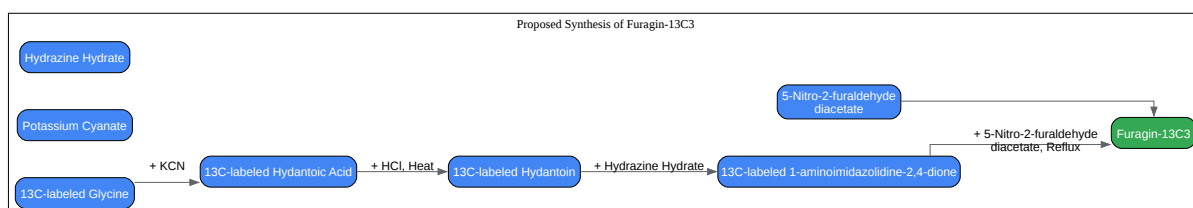
These reactive intermediates are the primary agents of bactericidal activity and disrupt several vital cellular processes simultaneously:<sup>[8][9][11]</sup>

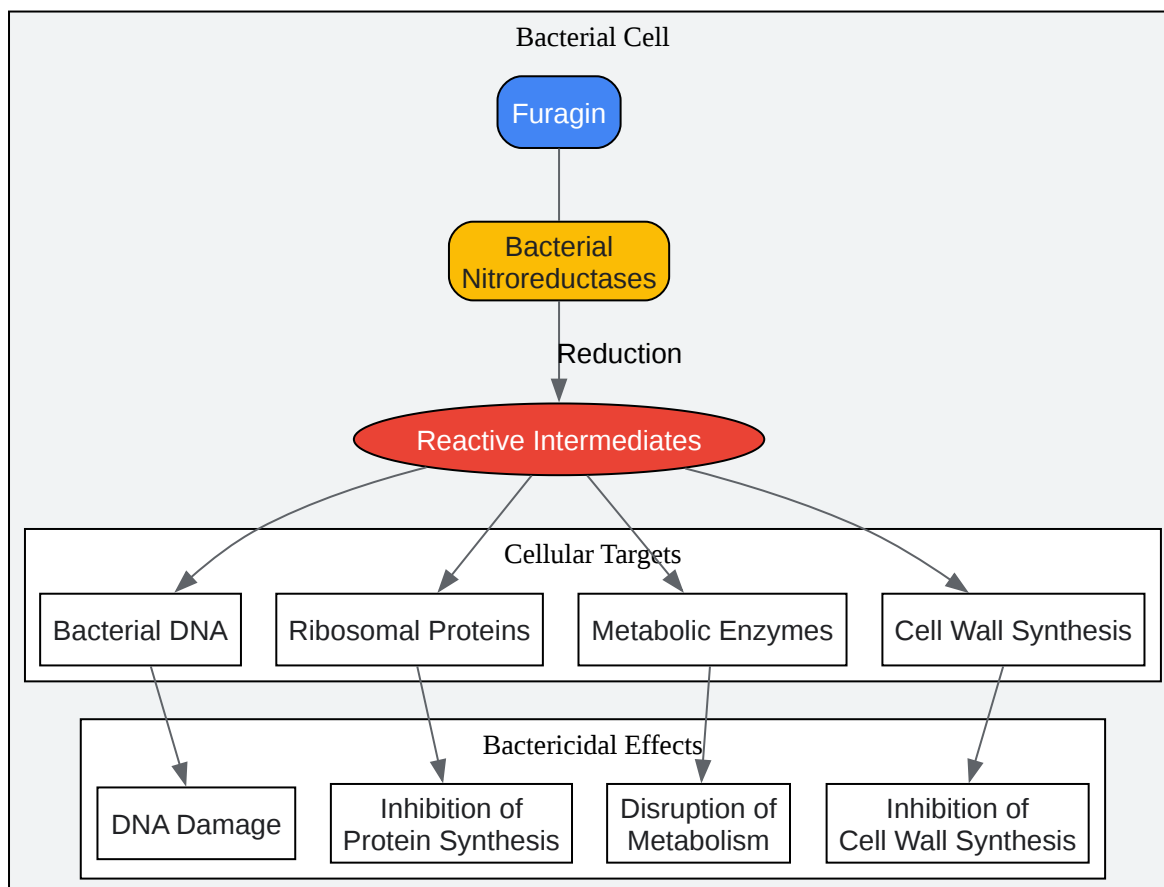
- DNA Damage: The reactive intermediates can covalently bind to bacterial DNA, leading to strand breaks and inhibiting DNA replication and repair mechanisms.[8][10]
- Inhibition of Protein Synthesis: The intermediates can interact with and alter ribosomal proteins, thereby disrupting the process of protein synthesis.[8][9]
- Interference with Metabolic Pathways: Key enzymes involved in crucial metabolic pathways, such as the citric acid cycle and carbohydrate metabolism, are inhibited by the reactive intermediates.[4][11]
- Cell Wall Synthesis Inhibition: There is also evidence to suggest that Furagin can interfere with bacterial cell wall synthesis.[10][12]

This multi-targeted approach makes it difficult for bacteria to develop resistance through a single mutation.

## Visualizations

The following diagrams illustrate the proposed experimental workflow for the synthesis of **Furagin-13C3** and its multifaceted mechanism of action.





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